5-(butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole
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Description
The compound “5-(butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The butoxymethyl and 2,2-difluoroethyl groups attached to the pyrazole ring could potentially give this compound unique properties, but without specific studies or data on this compound, it’s difficult to predict its exact characteristics .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms in the molecule and the bonds between them. The presence of the pyrazole ring, a butoxymethyl group, and a 2,2-difluoroethyl group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific functional groups present in the molecule. The pyrazole ring, for example, might undergo reactions typical of aromatic compounds. The butoxymethyl and 2,2-difluoroethyl groups could also participate in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyrazole ring and the nonpolar butoxymethyl and 2,2-difluoroethyl groups could affect its solubility, boiling point, melting point, and other properties .Future Directions
Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, given that other pyrazole derivatives have been studied for their medicinal properties .
Properties
IUPAC Name |
5-(butoxymethyl)-1-(2,2-difluoroethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c1-2-3-6-15-8-9-4-5-13-14(9)7-10(11)12/h4-5,10H,2-3,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYJVRUVFQMBAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=CC=NN1CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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